Aldose Reductase Inhibitory Potency Compared to Lead 2,4-Bis-Aroyl Analog
In a cross-study comparable analysis, 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)acetic acid exhibits an IC₅₀ of 100,000 nM against rat lens aldose reductase (ALR2) [1]. This value is approximately 125-fold weaker than the most potent compound from the same pyrrol-1-yl-acetic acid series, [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (Compound 75), which demonstrated an IC₅₀ of approximately 800 nM in a comparable assay system [2]. The dramatic difference in potency demonstrates that the 2-(hydroxymethyl) substitution alone is insufficient for strong enzyme inhibition, which requires additional aroyl substituents.
| Evidence Dimension | Inhibition of aldose reductase (ALR2) activity |
|---|---|
| Target Compound Data | IC₅₀ = 100,000 nM |
| Comparator Or Baseline | [2,4-bis(4-methoxybenzoyl)pyrrol-1-yl]acetic acid (Compound 75): IC₅₀ ≈ 800 nM |
| Quantified Difference | Target compound is ~125-fold less potent |
| Conditions | Rat lens aldose reductase assay; substrate DL-glyceraldehyde; 30 min incubation (Target) vs. similar ALR2 inhibition assay (Comparator) |
Why This Matters
For researchers studying diabetic complications, this compound serves as a verified low-potency reference control or a minimal pharmacophore scaffold, making it more suitable for exploring structure-activity relationships (SAR) than the highly potent but more complex bis-aroyl analog.
- [1] BindingDB. BDBM50362659, CHEMBL1939432. Inhibition of rat lens aldose reductase. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50362659 (accessed 2026-04-28). View Source
- [2] Nicolaou, I.; Demopoulos, V. J. Substituted Pyrrol-1-ylacetic Acids That Combine Aldose Reductase Enzyme Inhibitory Activity and Ability To Prevent the Nonenzymatic Irreversible Modification of Proteins from Monosaccharides. J. Med. Chem. 2003, 46 (3), 417–426. View Source
